2-Aminobiphenyl-2',3',4',5',6'-d5
2-Aminobiphenyl-2',3',4',5',6'-d5
Brand Name:
Vulcanchem
CAS No.:
64420-99-1
VCID:
VC20787427
InChI:
InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D
SMILES:
C1=CC=C(C=C1)C2=CC=CC=C2N
Molecular Formula:
C12H11N
Molecular Weight:
174.25 g/mol
2-Aminobiphenyl-2',3',4',5',6'-d5
CAS No.: 64420-99-1
Cat. No.: VC20787427
Molecular Formula: C12H11N
Molecular Weight: 174.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64420-99-1 |
|---|---|
| Molecular Formula | C12H11N |
| Molecular Weight | 174.25 g/mol |
| IUPAC Name | 2-(2,3,4,5,6-pentadeuteriophenyl)aniline |
| Standard InChI | InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D |
| Standard InChI Key | TWBPWBPGNQWFSJ-FSTBWYLISA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC=C2N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator